1h-Benzo[f]indole

Catalog No.
S6595940
CAS No.
268-58-6
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Benzo[f]indole

CAS Number

268-58-6

Product Name

1h-Benzo[f]indole

IUPAC Name

1H-benzo[f]indole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H

InChI Key

FLJIWUNZRZLSME-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3

Medicinal Chemistry

  • Drug Discovery: The core 1H-benzo[f]indole structure serves as a scaffold for numerous bioactive molecules. Researchers are exploring its potential in developing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].
  • Ligand Design: The aromatic and nitrogen-containing functionalities of 1H-benzo[f]indole allow it to interact with various biological targets. This makes it a valuable tool for designing ligands for enzymes, receptors, and other biomolecules, aiding in understanding their function and potential therapeutic applications [].

Material Science

  • Organic Electronics: Due to its planar structure and aromatic character, 1H-benzo[f]indole holds promise in developing organic semiconductors. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Organic Photovoltaics: Researchers are exploring 1H-benzo[f]indole derivatives as donor materials in organic solar cells. These materials can harvest light and convert it into electricity [].

1H-Benzo[f]indole is a polycyclic aromatic compound that features a fused indole structure. Its molecular formula is C13H9N, and it is characterized by a nitrogen atom integrated into the aromatic system, which contributes to its unique chemical properties. The compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Electrophilic Aromatic Substitution: The nitrogen atom can influence the reactivity of the aromatic system, allowing for substitutions at different positions.
  • Oxidation: The compound can be oxidized to form derivatives such as benzo[f]indole-4,9-diones, which have been synthesized through reactions involving 2-amino-1,4-naphthoquinones and other reagents .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

1H-Benzo[f]indole exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of 1H-benzo[f]indole can act as alkylating agents that form covalent DNA adducts, leading to DNA fragmentation and cell death .
  • Antimicrobial Activity: Certain derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for antibiotic development .
  • Neuroprotective Effects: Some research indicates that compounds based on 1H-benzo[f]indole may offer neuroprotective benefits, although further studies are needed to elucidate these effects.

Various synthesis methods for 1H-benzo[f]indole and its derivatives include:

  • Cyclization Reactions: Direct cyclization of 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazines has been reported as a primary method for synthesizing the compound .
  • One-Pot Multicomponent Reactions: This method allows for the efficient synthesis of multiple derivatives in a single reaction vessel, minimizing the need for extensive purification steps .
  • Transition Metal-Catalyzed Reactions: Techniques such as palladium-catalyzed cross-coupling have been employed to create more complex benzo[f]indole derivatives .

1H-Benzo[f]indole has several applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer and antimicrobial agents.
  • Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Chemical Research: It serves as a valuable building block in synthetic organic chemistry for creating more complex molecular architectures.

Research into the interactions of 1H-benzo[f]indole with biological targets has revealed:

  • DNA Binding Studies: The compound's ability to form covalent bonds with DNA highlights its potential as an anticancer agent. Studies indicate that it may induce apoptosis in cancer cells through DNA damage mechanisms .
  • Protein Interactions: Preliminary studies suggest that certain derivatives may interact with specific proteins involved in cancer pathways, although detailed mechanisms remain under investigation .

Several compounds share structural similarities with 1H-benzo[f]indole. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzo[g]indoleSimilar fused indole structureExhibits different electronic properties
1H-IndoleBasic indole structure without benzene fusionLacks the additional aromaticity from benzene
Benzo[c]phenanthridineContains additional ringsGreater complexity and varied reactivity
1H-Benzo[e]indoleSimilar fused system but with different positionsDifferent biological activity profile

The uniqueness of 1H-benzo[f]indole lies in its specific arrangement of atoms and functional groups, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

3

Hydrogen Bond Donor Count

1

Exact Mass

167.073499291 g/mol

Monoisotopic Mass

167.073499291 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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